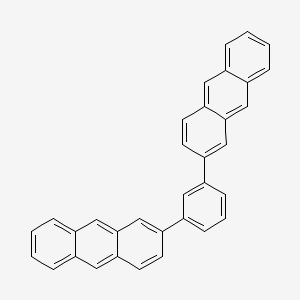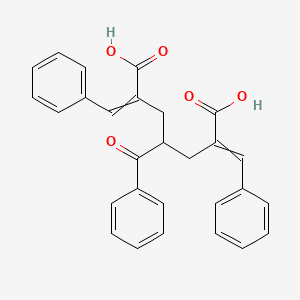
4-Benzoyl-2,6-dibenzylideneheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-2,6-dibenzylideneheptanedioic acid is an organic compound characterized by its complex structure, which includes benzoyl and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-2,6-dibenzylideneheptanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with malonic acid in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-2,6-dibenzylideneheptanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the benzylidene groups into carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, introducing new functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include benzoyl derivatives, alcohols, and substituted aromatic compounds.
Scientific Research Applications
4-Benzoyl-2,6-dibenzylideneheptanedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Benzoyl-2,6-dibenzylideneheptanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to altered cellular processes. The pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol: Known for its antinociceptive activities.
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Studied for its antimicrobial properties.
Uniqueness
4-Benzoyl-2,6-dibenzylideneheptanedioic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
928152-63-0 |
|---|---|
Molecular Formula |
C28H24O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-benzoyl-2,6-dibenzylideneheptanedioic acid |
InChI |
InChI=1S/C28H24O5/c29-26(22-14-8-3-9-15-22)23(18-24(27(30)31)16-20-10-4-1-5-11-20)19-25(28(32)33)17-21-12-6-2-7-13-21/h1-17,23H,18-19H2,(H,30,31)(H,32,33) |
InChI Key |
ZYBUGUZUGXBJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CC(CC(=CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)
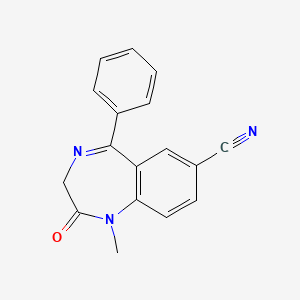

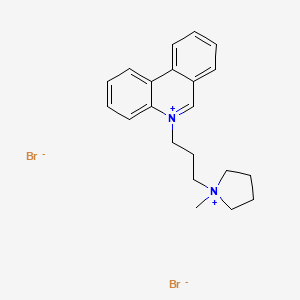
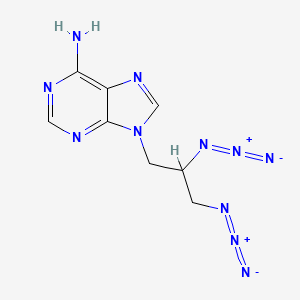
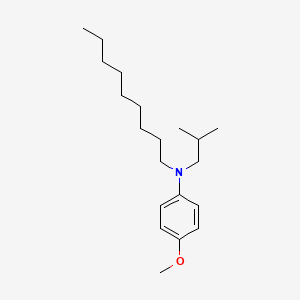

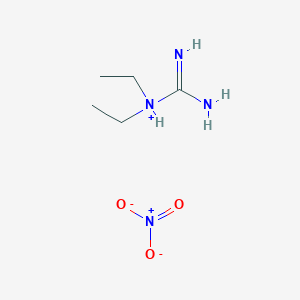
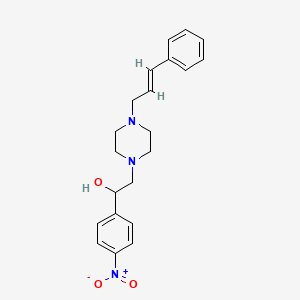
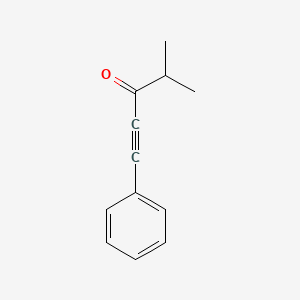

![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
![6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B14164219.png)
